molecular formula C34H33FN6O5 B11930620 NAMPT inhibitor-linker 2

NAMPT inhibitor-linker 2

Cat. No.: B11930620
M. Wt: 624.7 g/mol
InChI Key: BCYXMGSOTBLGDN-IZLXSDGUSA-N
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Description

NAMPT inhibitor-linker 2 is a compound designed to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway, which is essential for cellular metabolism and energy production. NAMPT inhibitors have gained significant attention in cancer research due to their potential to disrupt the metabolic processes of cancer cells, thereby inhibiting their growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NAMPT inhibitor-linker 2 involves a structure-activity relationship-driven approach. This method is supported by protein structural information to identify a suitable attachment point for the linker to connect the NAMPT inhibitor with an antibody . The optimization of scaffolds and linker structures is crucial to achieve highly potent effector chemistries. The synthetic route typically involves multiple steps, including the preparation of the NAMPT inhibitor core structure, the synthesis of the linker, and the conjugation of the linker to the inhibitor .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. These processes are designed to ensure the stability and selectivity of the compound. Pharmacokinetic studies, including metabolite profiling, are performed to optimize the stability and selectivity of the compound . The production methods also involve stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: NAMPT inhibitor-linker 2 primarily undergoes substitution reactions during its synthesis and conjugation processes. The compound is designed to be stable under physiological conditions, minimizing the likelihood of undergoing oxidation or reduction reactions .

Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including organic solvents, catalysts, and protective groups. The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently. Common reagents used in the synthesis include coupling agents for the conjugation of the linker to the inhibitor and deprotecting agents to remove protective groups .

Major Products Formed: The major product formed from the synthesis of this compound is the final conjugated compound, which consists of the NAMPT inhibitor core structure linked to an antibody or other targeting moiety. This conjugated compound is designed to selectively target cancer cells and inhibit their growth .

Properties

Molecular Formula

C34H33FN6O5

Molecular Weight

624.7 g/mol

IUPAC Name

4-[4-[3-(2,5-dioxopyrrol-1-yl)propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide

InChI

InChI=1S/C34H33FN6O5/c35-29-18-25(38-34(46)28-19-27(28)23-2-1-12-36-20-23)6-3-24(29)21-37-33(45)22-4-7-26(8-5-22)39-14-16-40(17-15-39)30(42)11-13-41-31(43)9-10-32(41)44/h1-10,12,18,20,27-28H,11,13-17,19,21H2,(H,37,45)(H,38,46)/t27-,28+/m1/s1

InChI Key

BCYXMGSOTBLGDN-IZLXSDGUSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F)C(=O)CCN6C(=O)C=CC6=O

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCN6C(=O)C=CC6=O

Origin of Product

United States

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